

# Application Notes: Synthesis of Kinase Inhibitors Utilizing an Aminobenzoate-Related Scaffold

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## Compound of Interest

Compound Name: **Methyl 3-amino-2-hydroxybenzoate**

Cat. No.: **B045944**

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## Introduction

**Methyl 3-amino-2-hydroxybenzoate** is a substituted aromatic compound with potential applications as a building block in medicinal chemistry. While literature and patents suggest its utility as a starting material for various inhibitors, including those for sphingosine kinase, a complete, publicly available experimental protocol detailing the synthesis of a specific kinase inhibitor with corresponding biological data is not readily found.

Therefore, to fulfill the request for a detailed application note and protocol, we present a comprehensive example using a closely related and structurally analogous scaffold: 3-amino-benzo[d]isoxazole. This scaffold serves as a key starting material for a series of potent c-Met kinase inhibitors, as detailed in a peer-reviewed study. The methodologies and principles demonstrated here are highly relevant for the synthesis of kinase inhibitors from related aminobenzoate precursors.

c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various human cancers, making it an important target for cancer therapy. The following sections provide detailed protocols for the synthesis of

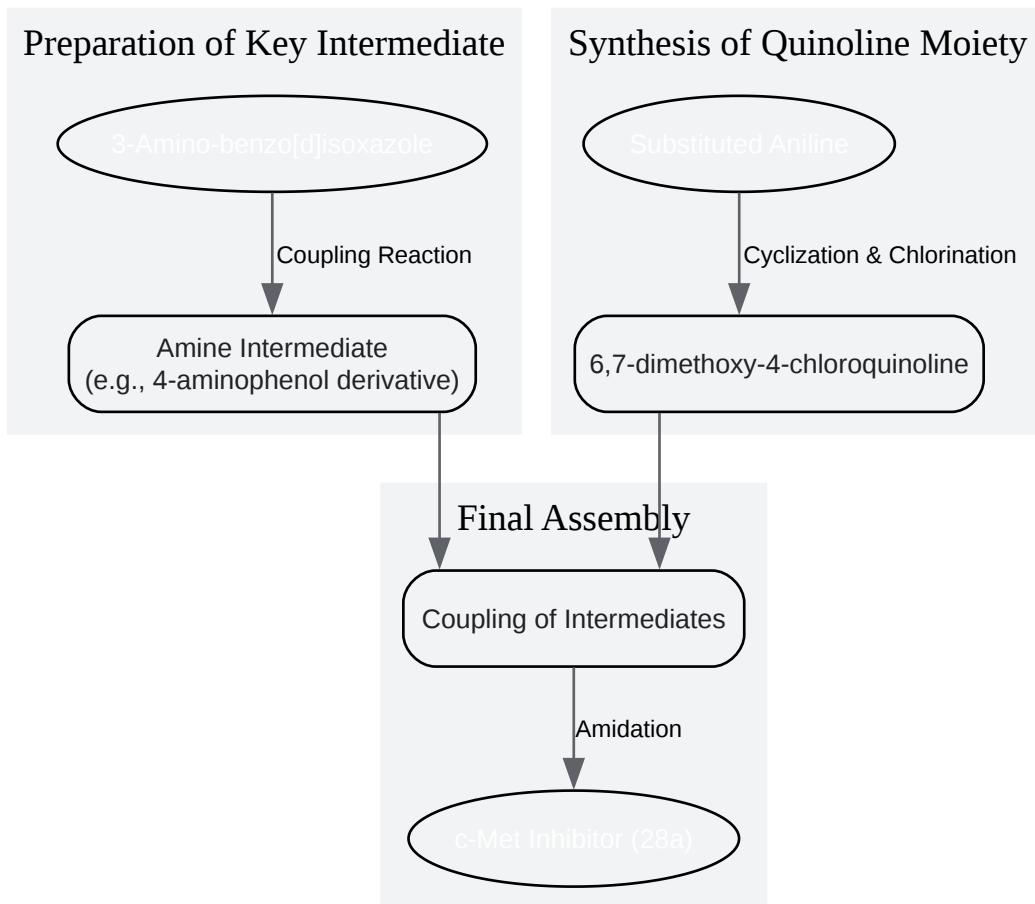
a potent c-Met inhibitor, quantitative biological data for a series of related compounds, and a diagram of the targeted c-Met signaling pathway.

## I. Featured Application: Synthesis of a Potent c-Met Kinase Inhibitor

A series of 3-amino-benzo[d]isoxazole derivatives have been synthesized and identified as potent inhibitors of the c-Met kinase. One of the most potent compounds identified is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which will be referred to as Inhibitor 28a.<sup>[1]</sup> This compound demonstrates high inhibitory activity at both the enzymatic and cellular levels.<sup>[1]</sup>

### Logical Workflow for the Synthesis of c-Met Inhibitor 28a

The synthesis of Inhibitor 28a involves a multi-step process starting from the key intermediate, 3-amino-benzo[d]isoxazole. The general workflow is outlined below.



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Caption: General synthetic workflow for c-Met inhibitors.

## II. Quantitative Data: Inhibitory Activity of Synthesized Compounds

The inhibitory activities of a series of synthesized 3-amino-benzo[d]isoxazole derivatives against c-Met kinase were evaluated. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1]

Compound ID	c-Met Kinase IC50 (nM)	EBC-1 Cell Proliferation IC50 (μM)
8d	8.2	0.25
8e	7.5	0.21
12	9.1	0.33
28a	1.8	0.18
28b	3.5	0.20
28c	2.1	0.19
28d	4.6	0.22
28h	6.3	0.28
28i	5.5	0.24

Data extracted from Bioorganic & Medicinal Chemistry, 2015, 23(3), 564-578.[1]

## III. Experimental Protocols

The following are generalized protocols based on the procedures described for the synthesis of c-Met inhibitors derived from 3-amino-benzo[d]isoxazole.[1]

## Protocol 1: Synthesis of 4-((Benzo[d]isoxazol-3-yl)amino)phenol (Intermediate 1)

- Reaction Setup: To a solution of 3-amino-benzo[d]isoxazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add 4-fluorophenol (1.1 eq) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq).
- Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours under a nitrogen atmosphere.
- Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. Wash the solid with water and then purify by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.

## Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Inhibitor 28a)

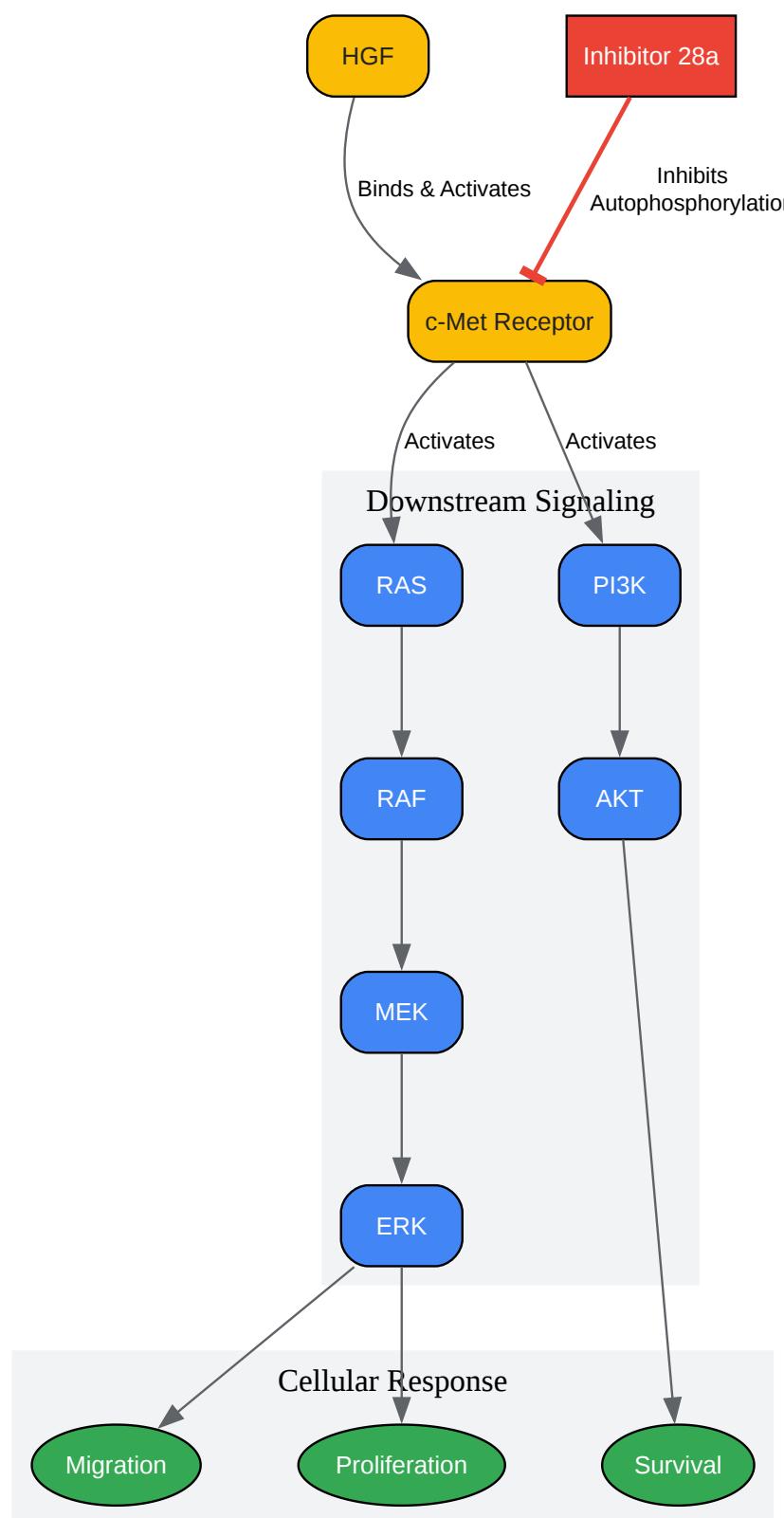
- Step 1: Synthesis of the Amine Precursor.
  - Combine 6,7-dimethoxy-4-chloroquinoline (1.0 eq) and the previously synthesized 4-((benzo[d]isoxazol-3-yl)amino)phenol intermediate (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).
  - Add a base such as potassium tert-butoxide (1.2 eq) and heat the mixture at 100 °C for 4-6 hours.
  - Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into water to precipitate the product. Filter and dry the solid. This product is the core amine for the final amidation.
- Step 2: Preparation of the Carboxylic Acid Moiety.
  - To a solution of 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid (1.1 eq) in anhydrous DMF, add 1-Hydroxybenzotriazole (HOBT) (1.2 eq) and 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Step 3: Final Amidation.
  - Add the amine precursor from Step 1 (1.0 eq) to the activated carboxylic acid mixture from Step 2.
  - Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
  - Stir the reaction at room temperature overnight.
  - Pour the reaction mixture into water and extract with ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain the final inhibitor 28a.

## IV. Signaling Pathway

The synthesized compounds are potent inhibitors of the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, which in turn activates multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell growth, survival, and migration. Inhibition of c-Met blocks these downstream effects.



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Caption: The c-Met signaling pathway and its inhibition.

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## References

- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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